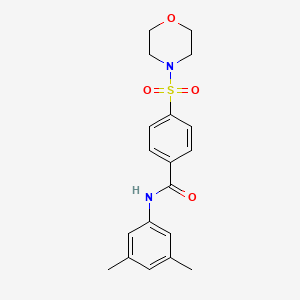

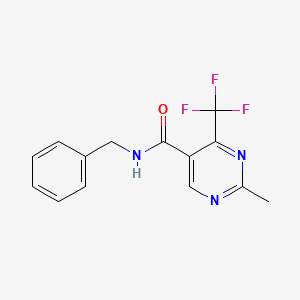

N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves acylation of 5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}-3-[(3,5-dimethylphenyl)amino]tropone. The resulting product is 3-[aryl(acetyl)amino]tropone .

Molecular Structure Analysis

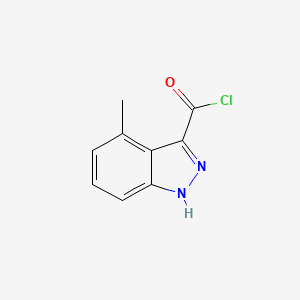

The molecular structure of N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide has been established through single crystal X-ray diffraction. It consists of a benzamide core with a morpholinosulfonyl group attached to the 4-position of the phenyl ring .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including acylation and nucleophilic substitution. For example, acylation of 3-arylamino-5,7-di(tert-butyl)-2-{5,8-dimethyl-4-(piperidin-1-yl)quinolin-2-yl}tropone with acetic anhydride leads to the corresponding 3-[aryl(acetyl)amino]tropone derivative .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Research has demonstrated innovative approaches to synthesizing novel benzenesulfonamide derivatives, highlighting their potential in creating compounds with significant biological activities. For instance, a study detailed the synthesis of benzenesulfonamide derivatives, exploring their reactivity with various nucleophiles to yield compounds with promising antitumor activity against specific cell lines (Fahim & Shalaby, 2019). Similarly, another research effort focused on the synthesis of N-benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, studying their antifungal activities against major plant pathogens (Weiqun et al., 2005).

Biological Evaluation and Potential Medicinal Applications

Several studies have evaluated the biological activities of compounds related to "N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide," revealing their potential in medicinal chemistry. For instance, research on 2-(N-cyclicamino)chromone derivatives demonstrated significant tumor specificity, suggesting a foundation for designing new anticancer drugs (Shi et al., 2018). Another study highlighted the antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile of sulphonamides incorporating 1,3,5-triazine motifs, revealing their therapeutic potential for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Pharmacological Insights and Drug Development

Further insights into the pharmacological applications of related compounds have been provided through detailed studies. For example, novel sulfamoyl benzamides were identified as selective CB(2) agonists, showcasing moderate in vitro metabolic stability and demonstrating efficacy in a rat model of post-surgical pain (Sellitto et al., 2010). Moreover, research into the synthesis of Gefitinib highlighted a method for transforming specific intermediates into potent anticancer agents (Jin et al., 2005).

Eigenschaften

IUPAC Name |

N-(3,5-dimethylphenyl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-14-11-15(2)13-17(12-14)20-19(22)16-3-5-18(6-4-16)26(23,24)21-7-9-25-10-8-21/h3-6,11-13H,7-10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWIDJRRDFUNHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-4-(morpholinosulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2781217.png)

![2-(3-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2781221.png)

![N-Methyl-N-[2-oxo-2-[4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2781232.png)